Pyrroliphene
Overview
Description
Pyrroliphene is a chemical compound . It is also known as (+)-α-Benzyl-β-methyl-α-phenyl-1-pyrrolidinepropanol acetate (ester) . It contains a total of 57 bonds, including 28 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ester (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine-based compounds like Pyrroliphene involves various methods. One method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols . The synthesis of pyrrolidines can also be achieved through the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of Pyrroliphene is complex. It includes a pyrrolidine ring, which is a five-membered ring containing nitrogen . The structure also includes various other functional groups, such as esters and amines .Chemical Reactions Analysis
Pyrrolidine-based compounds like Pyrroliphene can undergo various chemical reactions. For example, they can participate in organocatalytic reactions for the construction of pyrroles . They can also undergo reactions with organic dyes due to the similarity in their conjugated molecular structures .Scientific Research Applications
Synthesis and Multicomponent Reactions : Pyrrole is crucial in many branches of science, including biology and materials science. Advances in synthesizing pyrrole derivatives through multicomponent reactions have been notable for their efficiency and environmental benefits (Estévez, Villacampa, & Menéndez, 2014).
Biosensor Applications : Polypyrrole and its derivatives have been explored for biosensor applications. However, studies have shown that poly(pyrrole) may be less stable compared to other polymers like poly(3,4-ethylenedioxythiophene) (Kros, Sommerdijk, & Nolte, 2005).
Biological Activity and Drug Development : Pyrrole-containing compounds exhibit a range of biological activities. They serve as scaffolds for developing drugs with various therapeutic properties, including antipsychotic, anticancer, and antibacterial activities (Bhardwaj, Gumber, Abbot, Dhiman, & Sharma, 2015).
Pharmaceuticals and Optoelectronic Materials : Pyrrole is significant in pharmaceuticals and optoelectronic materials. The development of synthetic methods for pyrrole compounds is driven by their application in these industries (Khajuria, Dham, & Kapoor, 2016).
Stability in Electrochemical Applications : Research on the stability of polypyrrole in electrochemical applications, particularly for biosensors, has been conducted. Stability is a crucial factor for the practical application of these materials (Yamato, Ohwa, & Wernet, 1995).
Anti-Inflammatory Activity : Pyrrole derivatives have been synthesized and shown to possess anti-inflammatory activity. This demonstrates the therapeutic potential of pyrrole-based compounds in medicine (Dholakia, 2023).
Complexation Properties and Supramolecular Chemistry : Pyrrole derivatives like calix[4]pyrroles are known for their ability to bind anions and ion pairs, playing a significant role in supramolecular chemistry and applications in ion recognition and sensing (Lai, Zhao, Sessler, & He, 2020).
Immunosuppressive Properties : Certain pyrrole derivatives, such as prodigiosins, exhibit immunosuppressive properties with potential applications in medicinal chemistry (D'Alessio, Bargiotti, Carlini, Colotta, Ferrari, Gnocchi, Isetta, Mongelli, Motta, Rossi, Rossi, Tibolla, & Vanotti, 2000).
Environmental Applications : Pyrrole-based polymers have been used in environmental applications, such as the solid-phase extraction of phenolic compounds from water, demonstrating their utility in environmental monitoring and cleanup (Bagheri, Mohammadi, & Salemi, 2004).
properties
IUPAC Name |
(3-methyl-1,2-diphenyl-4-pyrrolidin-1-ylbutan-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-19(18-24-15-9-10-16-24)23(26-20(2)25,22-13-7-4-8-14-22)17-21-11-5-3-6-12-21/h3-8,11-14,19H,9-10,15-18H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPSOFSIDLMRECY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCC1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935549 | |
Record name | 3-Methyl-1,2-diphenyl-4-(pyrrolidin-1-yl)butan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15686-97-2 | |
Record name | Pyrrolifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methyl-1,2-diphenyl-4-(pyrrolidin-1-yl)butan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40935549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRROLIPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5Q0WA2589 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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